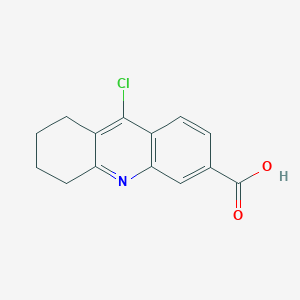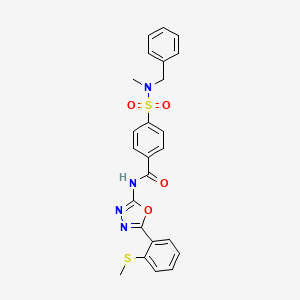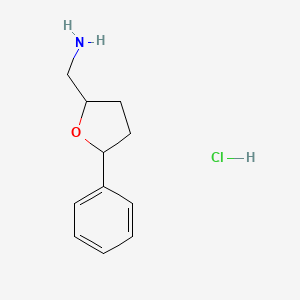
(5-Phenyloxolan-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Phenyloxolan-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1909320-13-3 . It has a molecular weight of 213.71 . The IUPAC name for this compound is (5-phenyltetrahydrofuran-2-yl)methanamine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(5-Phenyloxolan-2-yl)methanamine hydrochloride” is 1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Phenyloxolan-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 213.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Novel Aryloxyethyl Derivatives and Antidepressant Activity
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine demonstrates the potential of these compounds as "biased agonists" of serotonin 5-HT1A receptors, indicating their relevance in developing new antidepressant drugs. These compounds have shown potent antidepressant-like activity in preliminary in vivo studies, suggesting their promise as drug candidates for treating depression (Sniecikowska et al., 2019).
Catalytic Applications of Palladacycles
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridin-2-yl phenyl methanamine derivatives, showcases their utility in catalysis, particularly in reactions where the palladacycle remains in the Pd(II) state. These compounds exhibit good activity and selectivity in catalytic applications, demonstrating the versatility of such structures in synthetic chemistry (Roffe et al., 2016).
Photocytotoxic Properties of Iron(III) Complexes
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit remarkable photocytotoxicity under red light, offering a novel approach to cancer therapy. These complexes have shown the ability to generate reactive oxygen species upon light exposure, leading to cell death via apoptosis. This research highlights the potential of metal complexes in developing therapeutic agents for cancer treatment (Basu et al., 2014).
Anticancer Activity of Palladium(II) and Platinum(II) Complexes
The development of new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from phenylmethanamine shows significant anticancer activity. These complexes have been investigated against various human cancerous cell lines, demonstrating their potential as chemotherapeutic agents. The study also emphasizes the selectivity and DNA-binding affinity of these complexes, furthering our understanding of metal complexes in cancer therapy (Mbugua et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
(5-phenyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUXSMCIXWFXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyloxolan-2-yl)methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)
![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
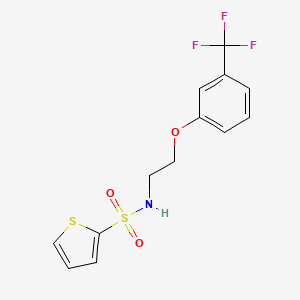
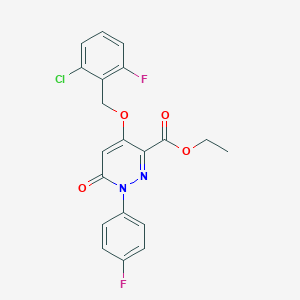
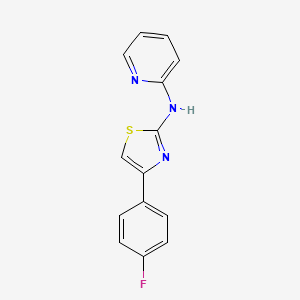
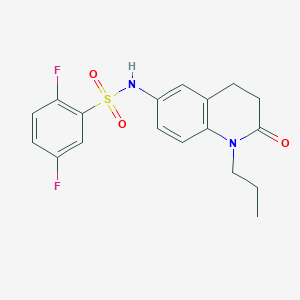
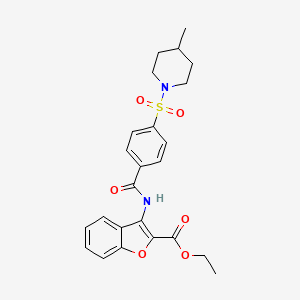
![Tert-butyl N-[[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methyl]carbamate](/img/structure/B2751122.png)
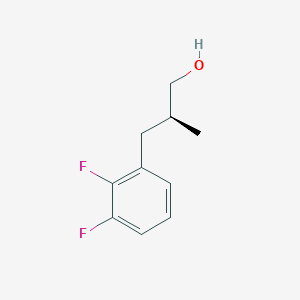
![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)
